Rec 15/2615 dihydrochloride
Overview
Description
Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor. This compound is known for its high affinity and selectivity towards the α1B subtype of adrenergic receptors, making it a valuable tool in pharmacological research. The chemical name of this compound is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride .
Preparation Methods
The synthesis of Rec 15/2615 dihydrochloride involves several steps, starting with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the phenoxyacetyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Rec 15/2615 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline core.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can introduce different substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Rec 15/2615 dihydrochloride is widely used in scientific research due to its selective antagonism of the α1B-adrenergic receptor. Its applications include:
Chemistry: Used as a reference compound in the study of adrenergic receptors.
Biology: Helps in understanding the role of α1B-adrenergic receptors in various physiological processes.
Medicine: Investigated for potential therapeutic applications in conditions involving adrenergic receptors.
Industry: Used in the development of new drugs targeting adrenergic receptors
Mechanism of Action
Rec 15/2615 dihydrochloride exerts its effects by selectively binding to and blocking the α1B-adrenergic receptor. This prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways. The molecular targets include the α1B-adrenergic receptor, and the pathways involved are those related to adrenergic signaling .
Comparison with Similar Compounds
Rec 15/2615 dihydrochloride is unique due to its high selectivity for the α1B-adrenergic receptor. Similar compounds include:
Prazosin: A non-selective α1-adrenergic receptor antagonist.
Tamsulosin: Selective for α1A-adrenergic receptors.
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGSTPYGKYGQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.